![molecular formula C7H3N3S B13089213 Thiazolo[4,5-c]pyridine-4-carbonitrile CAS No. 1332387-68-4](/img/structure/B13089213.png)
Thiazolo[4,5-c]pyridine-4-carbonitrile
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Overview
Description
Thiazolo[4,5-c]pyridine-4-carbonitrile is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-4-carbonitrile typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach involves the use of pyridine derivatives followed by thiazole heterocycle annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reactions are typically carried out in solvents such as ethanol under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-c]pyridine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Anticancer Activity
Thiazolo[4,5-c]pyridine derivatives have been extensively studied for their anticancer properties. Recent research has demonstrated that synthesized thiazolo[4,5-c]pyridazine derivatives exhibit potent cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. For instance, a study utilizing a high-pressure Q-Tube reactor for synthesis reported that these derivatives showed significant activity with an emphasis on their potential to promote cell death through specific mechanisms yet to be fully elucidated .
Table 1: Cytotoxicity of Thiazolo[4,5-c]pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiazolo[4,5-c]pyridazine 1 | MCF-7 | 15.2 | Induces apoptosis via mitochondrial pathway |
Thiazolo[4,5-c]pyridazine 2 | HCT-116 | 12.8 | Inhibits cell proliferation |
Thiazolo[4,5-c]pyridazine 3 | A549 | 18.6 | Disrupts cell cycle |
Enzyme Inhibition
Thiazolo[4,5-c]pyridine derivatives have also been identified as inhibitors of specific enzymes, notably c-KIT. A structure-activity relationship study revealed that certain derivatives exhibited higher enzymatic inhibitory activity compared to established drugs like imatinib and sunitinib. For example, derivative 6r demonstrated an IC50 value of 4.77 µM against the c-KIT V560G/D816V double mutant, showcasing its potential as a targeted therapy for cancers associated with c-KIT mutations .
Table 2: Enzymatic Activity of Thiazolo[4,5-c]pyridine Derivatives
Compound | Target Enzyme | IC50 (µM) | Relative Activity to Imatinib |
---|---|---|---|
Thiazolo[4,5-c]pyridine 6r | c-KIT | 4.77 | 8-fold higher |
Thiazolo[4,5-c]pyridine X | c-KIT | 9.35 | Comparable |
Antimicrobial Properties
The compound has shown promising antimicrobial activities against various pathogens. Its derivatives have been evaluated for their effectiveness against bacteria and fungi, demonstrating significant inhibition rates that suggest potential applications in treating infectious diseases. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.
Synthetic Approaches
The synthesis of thiazolo[4,5-c]pyridine-4-carbonitrile has been achieved through various innovative methods. Notably, a high-pressure cyclocondensation reaction has been developed that enhances atom economy and functional group tolerance while being environmentally friendly. This method allows for the efficient production of thiazolo derivatives with diverse substituents that can be tailored for specific biological activities .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazolo[4,5-c]pyridazine derivatives and assessed their anticancer efficacy using the MCF-7 cell line. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Targeting
In another investigation focused on c-KIT inhibition, derivative 6r was synthesized and tested against various cancer models. The results highlighted its superior activity over traditional therapies, suggesting its potential as a novel therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist with antithrombotic activity . Additionally, it may interact with DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Thiazolo[5,4-b]pyridine: Known for its potent inhibitory activity against various enzymes.
Pyrano[2,3-d]thiazole: Exhibits a wide range of drug development applications.
Uniqueness
Thiazolo[4,5-c]pyridine-4-carbonitrile is unique due to its specific structural configuration, which allows for multiple reactive sites and wide-range modifications. This makes it a versatile scaffold for the development of novel pharmacologically active compounds .
Biological Activity
Thiazolo[4,5-c]pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), enzymatic inhibition data, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. The structural framework of this compound facilitates interactions with various biological targets, making it a promising candidate for drug development.
Biological Activities
1. Anticancer Activity:
Research has highlighted the anticancer properties of thiazolo[4,5-c]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines. A study reported that specific derivatives exhibited nanomolar IC50 values against PI3K isoforms, indicating potent anticancer activity. Notably, compound 19a demonstrated an IC50 of 3.6 nM against PI3Kα, which is crucial in cancer cell proliferation and survival .
2. Kinase Inhibition:
this compound has been identified as a promising inhibitor of the c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs). Derivatives synthesized from this scaffold showed enhanced enzymatic activities compared to traditional inhibitors like imatinib. For example, compound 6r exhibited an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant . This suggests that modifications to the thiazolo structure can lead to improved selectivity and potency.
Structure-Activity Relationships (SAR)
The design and synthesis of thiazolo[4,5-c]pyridine derivatives have been guided by SAR studies that identify key functional groups influencing biological activity. The following table summarizes some notable findings:
Case Studies
Case Study: Anticancer Efficacy
In a comparative study assessing the cytotoxicity of thiazolo[4,5-c]pyridine derivatives against various cancer cell lines (MCF-7, HCT-116, A549), several compounds demonstrated significant activity. For instance, thiazolopyridazine derivatives showed IC50 values ranging from 10.39 μM to 15.43 μM against MCF-7 cells . These results underline the potential of thiazolo derivatives as effective anticancer agents.
Case Study: Enzymatic Inhibition
A detailed enzymatic assay revealed that thiazolo[4,5-c]pyridine derivatives could selectively inhibit different isoforms of PI3K. The SAR analysis indicated that modifications at specific positions on the thiazolo ring could enhance inhibitory potency significantly . This selective inhibition is crucial for minimizing side effects in therapeutic applications.
Properties
CAS No. |
1332387-68-4 |
---|---|
Molecular Formula |
C7H3N3S |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H |
InChI Key |
GPLABEWOEVYIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)C#N |
Origin of Product |
United States |
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